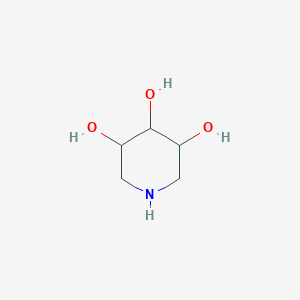

3,4,5-三羟基哌啶

描述

Synthesis Analysis

The synthesis of 3,4,5-Trihydroxypiperidines has been explored through various pathways, primarily focusing on deriving these compounds from the chiral pool. Expedient synthesis methods are crucial for accessing these high Fsp3 index drug leads, with strategies targeting the glycobiological machinery of living systems being particularly emphasized (Wood et al., 2018).

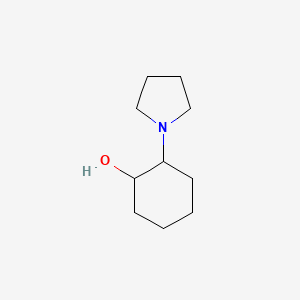

Molecular Structure Analysis

Investigations into the molecular and crystal structure, including vibrational spectroscopic, DFT, and molecular docking studies, have provided insights into the structural properties of 3,4,5-Trihydroxypiperidines. These studies reveal the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis, offering a foundation for understanding their interaction with biological targets (Wu et al., 2022).

科学研究应用

糖苷酶酶的调节:3,4,5-三羟基哌啶是具有生物活性的化合物,主要通过其与吡喃糖单糖结构相似来调节糖苷酶酶,这些化合物的快速合成对于获得针对生物系统的糖生物学机制的有价值的药物前导至关重要(Wood et al., 2018)。

生物活性:这些化合物,包括它们的N-和O-衍生物,展现出显著的生物活性,如免疫抑制和抗菌活性,超越了对糖苷酶的抑制。这表明它们在各种治疗应用中具有潜力 (Prichard et al., 2018)。

天然产物和酶抑制剂的合成:多样取代的3,4,5-三羟基哌啶和相关化合物已经合成,其中一些显示出对α-L-岩藻糖苷酶和β-葡萄糖苷酶等酶的中等抑制作用 (Matassini et al., 2014)。

立体选择性和生物催化合成:这些化合物及其衍生物的立体选择性和生物催化合成途径对于它们作为药物前导的潜力至关重要,特别是对于依赖糖苷酶调节的疾病(Prichard et al., 2018)。

N-烷氧基类似物的合成:已经开发了合成3,4,5-三羟基哌啶的N-烷氧基类似物的方法,这对于制备含有反式二醇结构的化合物非常有用(Sun et al., 1998)。

新化合物的糖苷酶抑制:合成了新型的2-芳基-3,4,5-三羟基哌啶并对酶进行了测定,显示出对特定糖苷酶的弱抑制作用(Zhao et al., 2013)。

对映纯化合物的固相合成:已经描述了一种固相合成对映纯的3,4,5-三羟基哌啶-2-酮的方法,这对于创造特定的药物化合物非常重要 (Piró et al., 2001)。

对映选择性合成:这些化合物的对映选择性合成已经报道,有助于阿扎糖药物的开发(Amat et al., 2001)。

未来方向

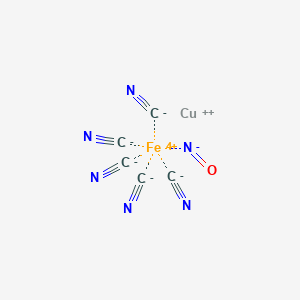

The synthesis of five new multivalent derivatives of a trihydroxypiperidine iminosugar was accomplished through copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction of an azido ending piperidine and several propargylated scaffolds . The resulting multivalent architectures were assayed as inhibitors of lysosomal GCase, the defective enzyme in Gaucher Disease . This suggests potential future directions in the development of treatments for diseases like Gaucher Disease .

属性

IUPAC Name |

piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxypiperidin | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。